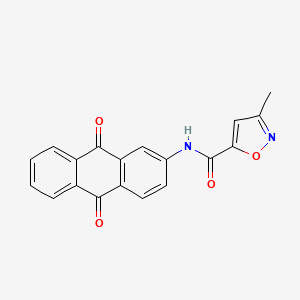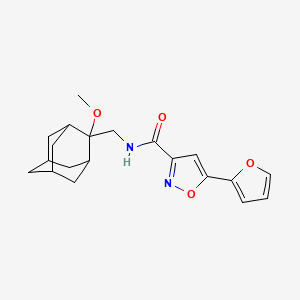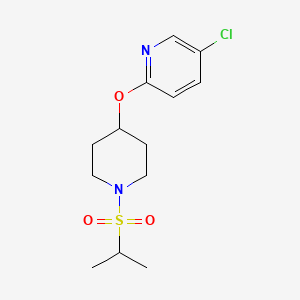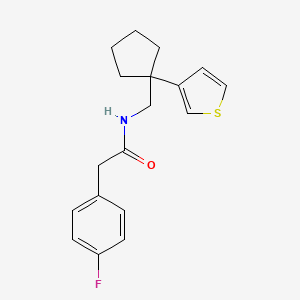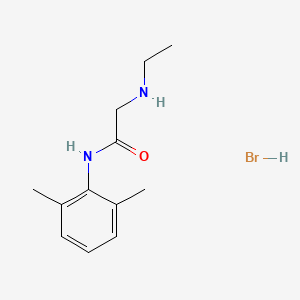
5-chloro-N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2-methoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2-methoxybenzenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is also known as TAK-659 and has been studied extensively for its potential therapeutic applications in various diseases.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- The synthesis and chemical behavior of derivatives of benzenesulfonamide have been extensively studied. For example, Catsoulacos and Camoutsis (1976) explored the synthesis of N‐substituted 4,5‐dihydro‐7,8‐dirnethoxybenzothiazepin‐3‐one 1,1 ‐dioxides through a series of reactions involving ethyl 3,4-dimethoxyphenylpropionale and chlorosulfonic acid, showcasing the chemical versatility of related sulfonamide derivatives (Catsoulacos & Camoutsis, 1976).
Potential Medical Applications
- Zareef et al. (2007) synthesized novel chiral and achiral N-[1-(1,3,4-oxadiazol-2ylthio)alkyl]-4-methyl/chloro/methoxybenzenesulfonamides, which were screened for their anti–HIV and antifungal activities, indicating the potential of sulfonamide derivatives in the development of new therapeutic agents (Zareef et al., 2007).
Photodynamic Therapy for Cancer Treatment
- Pişkin et al. (2020) researched the synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, demonstrating their high singlet oxygen quantum yield. These properties suggest their applicability as Type II photosensitizers in photodynamic therapy for treating cancer, highlighting the potential medical applications of sulfonamide derivatives (Pişkin, Canpolat, & Öztürk, 2020).
Chemical Reactions and Applications
- N-Chloro-N-methoxybenzenesulfonamide has been identified as an effective chlorinating reagent, indicating its utility in various chemical synthesis processes. This compound's ability to chlorinate a wide range of substrates, from phenols to aromatic amines, showcases its versatility in chemical reactions (Xiao-Qiu Pu et al., 2016).
Enzyme Inhibitory and Computational Studies
- Abbasi et al. (2018) conducted a study on the synthesis of N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides, evaluating their inhibitory effects on acetylcholinesterase, suggesting their potential as therapeutic agents for Alzheimer’s disease. This demonstrates the application of sulfonamide derivatives in addressing neurological disorders through enzyme inhibition (Abbasi et al., 2018).
Wirkmechanismus
Target of Action
The primary targets of the compound are yet to be identified. It is known that many bioactive aromatic compounds containing the indole nucleus bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of cellular targets, influencing numerous biological processes.
Mode of Action
The exact mode of action of the compound is currently unknown. Based on its structural similarity to other indole derivatives, it is likely that it interacts with its targets through a combination of covalent and non-covalent interactions . These interactions could induce conformational changes in the target proteins, altering their activity and resulting in downstream effects.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially influence a wide range of biochemical pathways.
Pharmacokinetics
The compound’s molecular weight of 32176 suggests that it could potentially be absorbed and distributed throughout the body. The presence of multiple functional groups in its structure also suggests that it could be metabolized by a variety of enzymatic processes.
Result of Action
Some indole derivatives have been found to be potent against certain cell lines , suggesting that the compound could potentially have similar effects.
Eigenschaften
IUPAC Name |
5-chloro-N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO6S/c1-23-14-6-4-11(8-16(14)25-3)13(20)10-19-26(21,22)17-9-12(18)5-7-15(17)24-2/h4-9,13,19-20H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFWYMQNHKFKJNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CNS(=O)(=O)C2=C(C=CC(=C2)Cl)OC)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2-methoxybenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-(trifluoromethoxy)benzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2987016.png)
![Ethyl 5-[(2-chlorobenzoyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2987017.png)
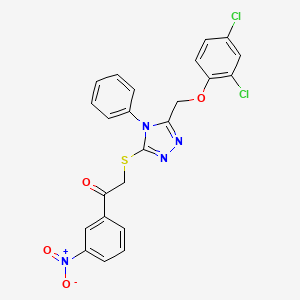
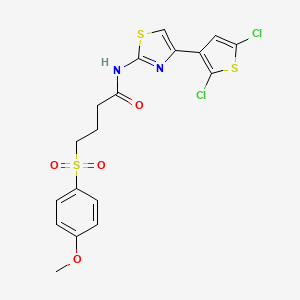

![2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1H-imidazole-4-carboxylic acid](/img/structure/B2987022.png)
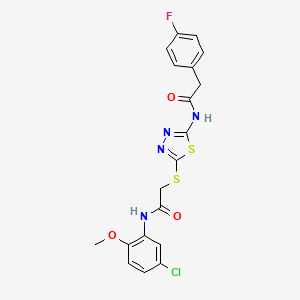
![[4-(1,1-Dioxothiazinan-2-yl)phenyl]-[4-(4-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B2987024.png)
